(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrazolylphenyl group connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding Schiff base.
Tetrazole Formation: The Schiff base is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole intermediate is coupled with a suitable acyl chloride to form the final product, (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE: shares structural similarities with other compounds containing dimethoxyphenyl and tetrazole groups.
Benzene, toluene, ethylbenzene, xylene, styrene, and benzaldehyde: are examples of compounds with similar aromatic structures.
Uniqueness
The uniqueness of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-9-3-13(11-17(16)26-2)4-10-18(24)20-14-5-7-15(8-6-14)23-12-19-21-22-23/h3-12H,1-2H3,(H,20,24)/b10-4+ |
InChI Key |
LRTSYEAVYQXNDF-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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